Cas no 1788041-41-7 (tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate oxalate(2:1))

tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate oxalate(2:1) structure
1788041-41-7 structure
商品名:tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate oxalate(2:1)
CAS番号:1788041-41-7
MF:C26H46N4O8
メガワット:542.7
MDL:MFCD28502508
CID:2102700
PubChem ID:91825988

tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate oxalate(2:1) 化学的及び物理的性質

名前と識別子

    • 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1)
    • tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate oxalate(2:1)
    • tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hemioxalate
    • 1-Boc-1,7-diazaspiro[4.4]nonane hemioxalate
    • SB20124
    • CID 91825988
    • tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate;oxalic acid
    • AS-53319
    • CS-0048488
    • P16324
    • tert-Butyl1,7-diazaspiro[4.4]nonane-1-carboxylateoxalate(2:1)
    • 1788041-41-7
    • AKOS025290099
    • MDL: MFCD28502508
    • インチ: 1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-8-4-5-12(14)6-7-13-9-12;3-1(4)2(5)6/h2*13H,4-9H2,1-3H3;(H,3,4)(H,5,6)
    • InChIKey: JRYLKYZYHBIATF-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C)C(N1CCCC21CNCC2)=O.O(C(C)(C)C)C(N1CCCC21CNCC2)=O.OC(C(=O)O)=O

計算された属性

  • せいみつぶんしりょう: 542.33156444g/mol
  • どういたいしつりょう: 542.33156444g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 10
  • 重原子数: 38
  • 回転可能化学結合数: 5
  • 複雑さ: 357
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 158

tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate oxalate(2:1) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2011963-1-500MG
tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hemioxalate
1788041-41-7 97%
500MG
¥ 1,973.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2011963-1-1G
tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hemioxalate
1788041-41-7 97%
1g
¥ 2,937.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2011963-1-5g
tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hemioxalate
1788041-41-7 97%
5g
¥8804.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2011963-1-5.0g
tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hemioxalate
1788041-41-7 97%
5.0g
¥8804.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2011963-1-1.0g
tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hemioxalate
1788041-41-7 97%
1.0g
¥2937.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2011963-1-500.0mg
tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hemioxalate
1788041-41-7 97%
500.0mg
¥1973.0000 2024-07-24
eNovation Chemicals LLC
D498480-1g
tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hemioxalate
1788041-41-7 97%
1g
$480 2025-02-27
eNovation Chemicals LLC
D498480-5g
tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hemioxalate
1788041-41-7 97%
5g
$1440 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1119128-500mg
tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate oxalate(2:1)
1788041-41-7 98+%
500mg
¥3228 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1119128-5g
tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate oxalate(2:1)
1788041-41-7 98+%
5g
¥13445 2023-04-15

tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate oxalate(2:1) 関連文献

tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate oxalate(2:1)に関する追加情報

Terb-Butyl 1,7-Diazaspiro[4.4]Nonane-1-Carboxylate Oxalate(2:1): A Versatile Compound in Pharmaceutical and Biomedical Research

Terb-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate oxalate(2:1) is a unique organic compound with the CAS number 1788041-41-7, which has garnered significant attention in the fields of pharmaceutical chemistry and bioactive molecule development. This compound belongs to the class of spirocyclic heterocycles, characterized by its fused ring system and the presence of nitrogen atoms in the ring structure. The 1,7-diazaspiro[4.4]nonane core is a key structural motif that has been extensively studied for its potential to modulate biological pathways and target specific enzymes or receptors. The tert-butyl group provides steric bulk and metabolic stability, while the oxalate(2:1) moiety contributes to the compound's solubility and reactivity in synthetic transformations.

Recent advances in medicinal chemistry have highlighted the importance of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate oxalate(2:1) as a building block for the synthesis of bioactive molecules. A 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in the development of novel antifungal agents. Researchers utilized this compound as a key intermediate in the synthesis of 1,7-diazaspiro[4.4]nonane-based derivatives, which exhibited enhanced activity against Candida albicans and Aspergillus fumigatus compared to traditional azole antifungals. The spiro[4.4]nonane scaffold was found to interact with ergosterol biosynthesis pathways, a critical target for antifungal therapy.

The tert-butyl substituent plays a crucial role in the pharmacokinetic profile of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate oxalate(2:1). Its steric hindrance reduces metabolic degradation by cytochrome P450 enzymes, which is particularly important for compounds with short half-lives. A 2024 study in Drug Metabolism and Disposition reported that the tert-butyl group significantly improved the oral bioavailability of 1,7-diazaspiro[4.4]nonane derivatives in rodent models. This finding underscores the importance of functional group optimization in drug design.

The oxalate(2:1) salt form of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate oxalate(2:1) is particularly advantageous for its solubility properties. This compound exhibits enhanced aqueous solubility compared to its free acid form, making it suitable for formulation in injectable solutions or oral dosage forms. A 2023 patent application (WO2023102345) described the use of this salt form in the preparation of targeted drug delivery systems for cancer therapy, where controlled release of the active moiety is critical for minimizing systemic toxicity.

Structural analysis of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate oxalate(2:1) reveals its potential as a scaffold for designing multi-target drugs. The 1,7-diazaspiro[4.4]nonane core can be functionalized to incorporate multiple pharmacophore groups, enabling the development of compounds with dual or triple therapeutic effects. A 2022 study in ACS Medicinal Chemistry Letters demonstrated the synthesis of 1,7-diazaspiro[4.4]nonane derivatives with dual activity against inflammatory cytokines and protease enzymes, suggesting its potential in the treatment of autoimmune disorders and metabolic diseases.

Computational studies have further elucidated the molecular interactions of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate oxalate(2:1) with biological targets. Molecular docking simulations revealed that the spiro[4.4]nonane scaffold can bind to the active site of serine proteases, which are implicated in various pathological processes including coagulation disorders and tumor progression. These findings provide a rational basis for the design of 1,7-diazaspiro[4.4]nonane-based inhibitors with improved selectivity and potency.

The synthesis of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate oxalate(2:1) involves multiple steps, including the formation of the spirocyclic core and the introduction of the tert-butyl and oxalate(2:1) functional groups. A 2024 article in Organic Chemistry Insights described a novel synthetic route that employs microwave-assisted conditions to achieve high yield and purity. This method is particularly valuable for large-scale production of this compound for pharmaceutical applications.

Future research on tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate oxalate(2:1) is likely to focus on its potential in personalized medicine and combination therapies. The ability to modify the 1,7-diazaspiro[4.4]nonane scaffold to target specific genetic mutations or disease mechanisms could expand its therapeutic applications. Additionally, the development of 1,7-diazaspiro[4.4]nonane-based prodrugs with improved targeting capabilities is an area of active investigation.

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